

6-Methyl-2-pyridinemethanol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methyl-2-pyridinemethanol**

Cat. No.: **B071962**

[Get Quote](#)

An In-depth Technical Guide to **6-Methyl-2-pyridinemethanol** for Advanced Research

Abstract

6-Methyl-2-pyridinemethanol is a substituted pyridine derivative that serves as a critical building block in organic synthesis. Characterized by a pyridine ring functionalized with both a methyl and a hydroxymethyl group, this compound exhibits a unique combination of basicity, hydrogen bonding capability, and reactivity.^[1] Its structural features make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.^[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, handling protocols, and applications, offering a technical resource for researchers and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of any scientific investigation. **6-Methyl-2-pyridinemethanol** is cataloged under several identifiers, ensuring its unambiguous recognition in databases and publications.

- CAS Number: 1122-71-0^{[1][2][3]}
- Molecular Formula: C₇H₉NO^{[1][2][4]}
- IUPAC Name: (6-Methylpyridin-2-yl)methanol^[4]

- Common Synonyms: 6-Methyl-2-pyridylmethanol, 2-Hydroxymethyl-6-methylpyridine, 6-Hydroxymethyl-2-picoline[1][4]

The molecule's architecture, consisting of a pyridine core with substituents at the 2- and 6-positions, is fundamental to its chemical behavior.

Caption: 2D structure of **6-Methyl-2-pyridinemethanol**.

Physicochemical Properties

The physical and chemical properties of **6-Methyl-2-pyridinemethanol** dictate its behavior in various solvents and reaction conditions, influencing experimental design from purification to synthesis. The compound typically appears as a white or colorless to light yellow solid or liquid, depending on purity and ambient temperature.[1][5]

Property	Value	Source(s)
Molecular Weight	123.15 g/mol	[2][3][6]
Melting Point	32-34 °C	[3][5][6]
Boiling Point	105-108 °C at 12 mmHg	[3][4][5]
Flash Point	109 °C (228.2 °F) - closed cup	[5]
Solubility	Low in water; high in ethanol, acetic acid, benzene, and toluene.	[4][5]
pKa (Predicted)	14.02 ± 0.10	[5]
Appearance	White or colorless to light yellow powder, lump, or clear liquid.	[1][5]

The presence of the nitrogen atom in the pyridine ring imparts basicity, while the hydroxymethyl group allows for hydrogen bonding, enhancing its solubility in polar organic solvents.[1]

Spectral Data Analysis: A Structural Confirmation Toolkit

Spectroscopic analysis is indispensable for verifying the identity and purity of a compound. The key spectral features of **6-Methyl-2-pyridinemethanol** are consistent with its structure.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl (CH_3) protons, a singlet or doublet for the methylene (CH_2) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (OH) proton.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the six unique carbons in the pyridine ring and its substituents.^[7] The carbon attached to the oxygen will be shifted downfield.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the $3300\text{-}3400\text{ cm}^{-1}$ region, indicative of the O-H stretching of the alcohol group. Aromatic C-H and C=N stretching vibrations will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the compound's molecular weight (123.15 g/mol).

These spectral fingerprints are crucial for quality control and for tracking the compound's conversion in chemical reactions.

Reactivity and Applications in Development

6-Methyl-2-pyridinemethanol is a versatile intermediate whose reactivity is governed by its functional groups.^[1]

- The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to halides, ethers, and esters, providing a gateway to a wide range of derivatives.
- The Pyridine Ring: The nitrogen atom can act as a base or a nucleophile. It can also be N-oxidized. The ring itself can participate in electrophilic substitution reactions, although it is less reactive than benzene.

This dual reactivity makes it a valuable scaffold in medicinal chemistry. Pyridine-containing compounds are integral to numerous therapeutic agents due to their ability to improve water solubility and engage in hydrogen bonding with biological targets.^[8] Consequently, **6-Methyl-2-pyridinemethanol** is frequently used as a starting material in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.^[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. **6-Methyl-2-pyridinemethanol** is classified as a hazardous substance and requires careful management.

5.1 GHS Hazard Classification

- H315: Causes skin irritation^{[6][9][10]}
- H319: Causes serious eye irritation^{[6][9][10]}
- H335: May cause respiratory irritation^{[6][9][10]}
- Signal Word: Warning^{[6][9]}

5.2 Recommended Handling Protocol Personnel should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[11] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.^[11]

5.3 Storage Conditions To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated place.^[4] The container must be kept tightly closed.^[4] For long-term stability and to prevent potential degradation, it is often recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).^{[4][5]} It should be stored away from strong oxidizing and reducing agents.^[4]

Experimental Workflow: Purification and Analysis

A self-validating workflow ensures the material used in subsequent experiments is of known purity. The following diagram outlines a typical process for the purification and analysis of **6-Methyl-2-pyridinemethanol** post-synthesis or upon receipt.

Caption: A standard workflow for the purification and analytical validation of **6-Methyl-2-pyridinemethanol**.

This protocol ensures that the material's identity, purity, and structural integrity are confirmed before its use as a critical intermediate, thereby upholding the principles of experimental reproducibility and trustworthiness.

Conclusion

6-Methyl-2-pyridinemethanol is a foundational building block whose utility is rooted in its straightforward structure and versatile reactivity. A thorough understanding of its physicochemical properties, spectral signatures, and handling requirements is paramount for its effective and safe use in research and development. This guide consolidates this essential technical information to support scientists and developers in leveraging this valuable compound to its full potential in the creation of next-generation chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1122-71-0: 6-Methyl-2-pyridinemethanol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 6-Methyl-2-pyridinemethanol 98 1122-71-0 [sigmaaldrich.com]
- 4. 6-Methyl-2-pyridinemethanol, 98% | Fisher Scientific [fishersci.ca]
- 5. 6-METHYL-2-PYRIDINEMETHANOL CAS#: 1122-71-0 [m.chemicalbook.com]
- 6. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1122-71-0|6-Methyl-2-pyridinemethanol|BLD Pharm [bldpharm.com]

- 10. 1122-71-0 6-Methyl-2-pyridinemethanol AKSci J91872 [aksci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Methyl-2-pyridinemethanol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071962#6-methyl-2-pyridinemethanol-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com